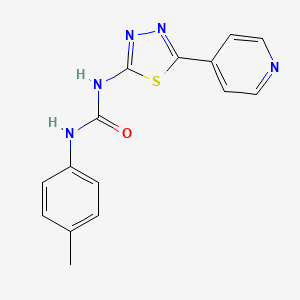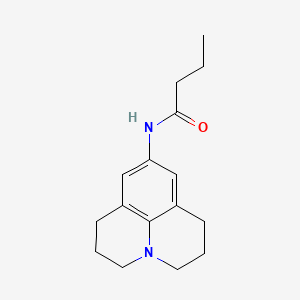
Diethanolamine borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethanolamine borate is a chemical compound formed by the reaction of diethanolamine and boric acid. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of this compound is C4H14BNO5, and it has a molecular weight of approximately 167.096 g/mol .
Vorbereitungsmethoden
Diethanolamine borate can be synthesized through the reaction of boric acid with diethanolamine. The reaction typically occurs at the boiling point of toluene, with the molar ratio of fatty acid (such as stearic or oleic acid), diethanolamine, and boric acid being 1:1.4:0.24. The reaction temperature is maintained between 170-180°C . Industrial production methods involve similar reaction conditions, ensuring the efficient synthesis of this compound.
Analyse Chemischer Reaktionen
Diethanolamine borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Diethanolamine borate has a wide range of scientific research applications:
Chemistry: It is used as a corrosion inhibitor for metals and as a flame retardant for wood.
Biology: The compound has antiseptic properties, making it useful in biological research.
Medicine: this compound is studied for its potential therapeutic applications, including its use as an antiseptic.
Wirkmechanismus
The mechanism of action of diethanolamine borate involves its interaction with molecular targets and pathways. The compound acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and corrosion. In biological systems, its antiseptic properties are attributed to its ability to disrupt microbial cell membranes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Diethanolamine borate can be compared with other similar compounds, such as:
Ethanolamine borate: Similar in structure but with different properties and applications.
Triethanolamine borate: Another related compound with distinct chemical and physical properties.
Boronic acids: These compounds share some similarities with this compound but have different reactivity and applications. This compound is unique due to its specific combination of properties, making it suitable for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
64612-24-4 |
|---|---|
Molekularformel |
C4H14BNO5 |
Molekulargewicht |
166.97 g/mol |
IUPAC-Name |
boric acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H |
InChI-Schlüssel |
HRXOXDAKKRLSMI-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)O.C(CO)NCCO |
Physikalische Beschreibung |
Liquid |
Verwandte CAS-Nummern |
93859-15-5 93924-91-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


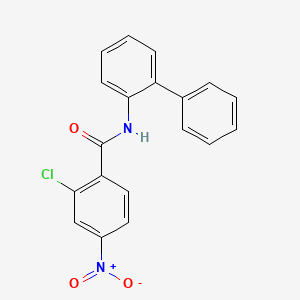
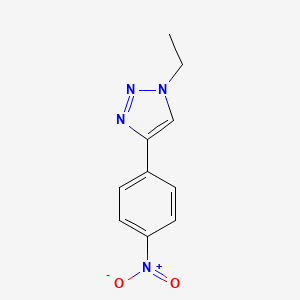
![methyl N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14165289.png)
![14-(3-chloro-2-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14165297.png)
![Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-](/img/structure/B14165300.png)
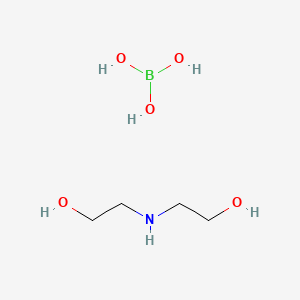
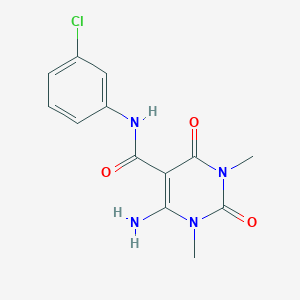
![4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14165322.png)
![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)
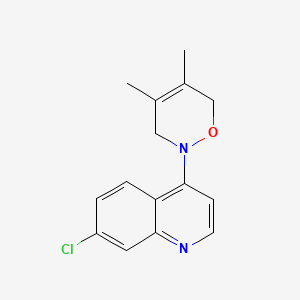

![N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide](/img/structure/B14165339.png)
